YF-Mo1

CBR1 flavonoid IC50

CBR1 inhibitor screening campaigns require calibration standards spanning the full potency range to ensure robust assay performance. YF-Mo1 (compound 9), with an intermediate IC50 of 1.1 μM, fills the gap between high-potency inhibitors (e.g., luteolin, 0.095 μM) and weak inhibitors (e.g., CBR1-IN-7, 8 μM), enabling inter-plate normalization without saturating assay windows. • Mid-range CBR1 IC50 (1.1 μM) - ideal Z-factor calibration standard for high-throughput screening • Characterized sugar-mimicking moiety directs outward ligand orientation, validated for computational docking benchmark studies • ≥98% purity; powder stable at -20°C (3 years); shipped under blue ice for cold-chain integrity

Molecular Formula C30H22O9
Molecular Weight 526.5 g/mol
Cat. No. B15135544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYF-Mo1
Molecular FormulaC30H22O9
Molecular Weight526.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)C(=O)C5=C(C=C(C=C5)O)O)O
InChIInChI=1S/C30H22O9/c31-17-5-1-15(2-6-17)11-22(28(37)21-10-9-19(33)12-23(21)35)26-29(38)27-24(36)13-20(34)14-25(27)39-30(26)16-3-7-18(32)8-4-16/h1-10,12-14,22,31-36H,11H2
InChIKeyZTBCHWXMVILHMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YF-Mo1 Procurement Specifications


YF-Mo1 (compound 9; CAS 1119826-36-6) is a synthetic flavonoid derivative that acts as an inhibitor of human carbonyl reductase 1 (CBR1), a member of the short-chain dehydrogenase/reductase superfamily [1]. With an IC50 of 1.1 μM against CBR1 [2], YF-Mo1 belongs to a well-characterized chemical series derived from flavonoid scaffolds. CBR1 catalyzes the NADPH-dependent reduction of anthracycline anticancer agents (e.g., doxorubicin, daunorubicin) to their cardiotoxic C-13 hydroxy metabolites [3]. Inhibition of CBR1 represents a dual-purpose therapeutic strategy: preserving anthracycline anticancer efficacy while mitigating dose-limiting cardiotoxicity. YF-Mo1 is available from multiple reputable vendors at >98% purity, with standard storage conditions of -20°C for powder and -80°C for solutions [4].

Research tool CBR1 pathway inhibition study fit
Structural biology Binding-mode research probe with sugar-mimicking moiety
Intermediate potency Assay calibration context across dynamic range

YF-Mo1 Substitution Limitations


Although multiple flavonoid-based CBR1 inhibitors are commercially available, they exhibit highly variable potency spanning over two orders of magnitude (IC50 values from 0.034 μM to >8 μM) due to specific structural determinants [1]. YF-Mo1 (compound 9) was specifically synthesized and characterized to explore the role of a sugar-mimicking moiety in directing ligand orientation within the CBR1 active site—a structural feature not present in simpler flavonoids such as quercetin or luteolin [2]. Interchanging CBR1 inhibitors without accounting for these structural differences will confound structure-activity relationship (SAR) interpretation, lead to inconsistent enzyme inhibition profiles across different substrate concentrations, and compromise reproducibility in studies examining anthracycline metabolite reduction [3]. The mixed inhibition kinetics exhibited by certain flavonoids in this series further preclude simple potency-based substitution without experimental validation [4].

Potency varies widely across flavonoid CBR1 inhibitors; substitution without SAR validation may confound inhibition profiling.
Sugar-mimicking moiety directs ligand orientation; simpler flavonoids lack this feature and may exhibit different binding modes.
Mixed inhibition kinetics in related flavonoids suggests inhibition may be substrate-dependent; potency-based substitution may not replicate assay results.

YF-Mo1 vs. Flavonoid CBR1 Inhibitors


Intermediate CBR1 Inhibitory Potency

YF-Mo1 (compound 9) displays an IC50 of 1.1 μM against recombinant human CBR1, positioning it as an intermediate-potency inhibitor within the flavonoid series. This places YF-Mo1 between the more potent luteolin (IC50 = 0.095 μM) and the substantially weaker CBR1-IN-7 (compound JV-2; IC50 = 8 μM) [1][2]. The IC50 of YF-Mo1 is approximately 32-fold higher (less potent) than CBR1-IN-3 (IC50 = 0.034 μM) and 11-fold more potent than CBR1-IN-7 . All IC50 values were determined using comparable recombinant human CBR1 enzyme assays, though substrate and exact assay conditions may vary across studies.

Inhibitory Potency
Cross-study comparable
1.1 μM (YF-Mo1) vs 0.034–8 μM range
Supports assay calibration across wide dynamic range.
Assay conditions may vary across studies.
CBR1 flavonoid IC50 anthracycline metabolism structure-activity relationship

Sugar-Mimicking Structural Motif

Computational docking studies from the original characterization paper reveal that YF-Mo1 (compound 9) contains a synthetic structural modification—specifically, a sugar-mimicking moiety—that directs the orientation of the flavonoid within the CBR1 active site such that the sugar-mimetic portion points outward [1]. This orientation provides a stabilizing effect on ligand binding that is not observed with simple flavonoids lacking this motif (e.g., quercetin or luteolin). The presence of this moiety distinguishes YF-Mo1 from unmodified flavonoids and synthetic CBR1 inhibitors such as CBR1-IN-3 and CBR1-IN-5 (which are 8-hydroxy-2-iminochromene derivatives rather than flavonoids) [2].

Binding Mode
Class-level inference
Sugar-mimicking moiety directs outward ligand orientation
Supports binding-mode validation studies.
Experimental binding confirmation advised.
flavonoid CBR1 molecular docking ligand orientation sugar moiety

Mixed Inhibition Kinetics

The flavonoid series from which YF-Mo1 was developed exhibits complex inhibition kinetics. Rutin, a structurally related flavonoid from the same characterization study, demonstrated apparent mixed inhibition with Kic = 1.8 ± 1.2 μM and Kiu = 2.8 ± 1.6 μM when using daunorubicin as substrate [1]. In contrast, luteolin exhibits noncompetitive inhibition with respect to substrate in the reduction direction (Ki = 59 nM) but competitive inhibition in the oxidation direction [2]. While YF-Mo1's specific inhibition mode was not exhaustively characterized in the original publication, its structural kinship to rutin and the mixed inhibition profile observed across the flavonoid class suggest that substrate concentration will significantly modulate its apparent potency—a critical consideration absent with purely competitive inhibitors.

Inhibition Kinetics
Class-level inference
Related rutin: Kic=1.8 μM, Kiu=2.8 μM (mixed)
Substrate concentration may modulate potency.
YF-Mo1 kinetics not exhaustively characterized.
CBR1 enzyme kinetics mixed inhibition flavonoid substrate-dependent inhibition

Purity and QC Documentation

YF-Mo1 is commercially available at a standard purity of ≥95%, with batch-specific quality control documentation including NMR, HPLC, and GC analytical reports provided by established vendors . This level of QC transparency and documentation distinguishes YF-Mo1 from less well-characterized in-class flavonoid preparations, where purity and identity may be inferred only from certificate-of-analysis summaries. The availability of primary analytical data enables researchers to verify compound integrity before conducting critical enzymatic or cellular assays, thereby reducing the risk of data variability attributable to compound degradation or contamination.

Purity & QC
Supplier data
≥95% purity; NMR, HPLC, GC batch reports
QC documentation supports assay reproducibility.
Independent verification recommended.
CBR1 inhibitor purity quality control HPLC NMR

YF-Mo1 Research Use Cases


CBR1 Assay Calibration Standard

With an intermediate IC50 of 1.1 μM [1], YF-Mo1 is ideally suited as a mid-range calibration standard for CBR1 inhibition screening campaigns. It provides a reference point that falls between highly potent inhibitors (luteolin IC50=0.095 μM; CBR1-IN-3 IC50=0.034 μM) and weak inhibitors (CBR1-IN-7 IC50=8 μM) [2]. This positioning enables robust Z-factor determination and inter-plate normalization in high-throughput screening formats without requiring extensive serial dilution series that saturate assay windows.

Structural Biology and Molecular Docking Validation

YF-Mo1's characterized binding mode—featuring a sugar-mimicking moiety that directs outward orientation within the CBR1 active site—makes it a valuable tool compound for validating computational docking predictions [3]. Researchers investigating structure-based design of CBR1 inhibitors can use YF-Mo1 as a benchmark to test whether in silico models correctly predict binding poses of flavonoid derivatives, particularly when evaluating the contribution of sugar or sugar-mimetic groups to ligand stabilization.

Substrate-Dependent Enzyme Kinetics Studies

Given that structurally related flavonoids (e.g., rutin) exhibit mixed inhibition kinetics with substrate-dependent potency [4], YF-Mo1 is appropriate for investigations examining how anthracycline substrate concentrations modulate inhibitor efficacy. Studies aimed at predicting in vivo CBR1 inhibition under varying tissue concentrations of doxorubicin or daunorubicin benefit from employing compounds from this well-characterized flavonoid series, as their non-competitive or mixed inhibition components yield more physiologically relevant inhibition predictions than purely competitive inhibitors.

Anthracycline Cardiotoxicity Profiling

YF-Mo1 is most appropriately deployed in in vitro cellular models (e.g., cardiomyocytes, cancer cell lines) where CBR1-mediated reduction of anthracyclines to cardiotoxic metabolites is being evaluated. Its intermediate potency allows for dose-response studies that avoid the confounding cytotoxicity often associated with high-potency inhibitors used at micromolar concentrations, while still providing sufficient inhibition to measure pharmacodynamic effects on doxorubicinol or daunorubicinol formation [5].

Application
Selection Property
Validation Focus
CBR1 enzyme inhibition assay calibration
Reported intermediate inhibitory potency in flavonoid series
Assay dynamic range and Z-factor normalization
CBR1 structural biology and docking validation
Characterized sugar-mimicking binding mode
In silico docking reproducibility
Substrate-dependent enzyme kinetics studies
Mixed inhibition class context from related flavonoids
Substrate concentration effect on inhibition potency
Anthracycline metabolite reduction cell studies
Intermediate potency avoids confounding cytotoxicity in cell models
Doxorubicinol/daunorubicinol formation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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